The Discovery and History of Ferric Vibriobactin: A Technical Guide
The Discovery and History of Ferric Vibriobactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the causative agent of cholera, to acquire iron, an essential nutrient for its growth and virulence.[1][2] The ability of pathogenic bacteria to sequester iron from their host is a critical factor in the progression of infectious diseases, making the study of siderophore biosynthesis and transport a key area for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and transport of ferric vibriobactin, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
Vibriobactin was first isolated and characterized in 1984 by Griffiths and colleagues from low-iron cultures of Vibrio cholerae.[3] Their seminal work laid the foundation for understanding this crucial iron acquisition system. Through a series of chemical and spectroscopic analyses, they determined the unique structure of vibriobactin.
The key structural components of vibriobactin were identified as:
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Three molecules of 2,3-dihydroxybenzoic acid (DHB) : These catecholate groups are responsible for the high-affinity binding of ferric iron (Fe³⁺).
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Two molecules of L-threonine : These amino acid residues are involved in the backbone structure.
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One molecule of norspermidine : This polyamine forms the central scaffold of the molecule.[3]
The Vibriobactin Biosynthetic Pathway
The biosynthesis of vibriobactin is a complex process involving a series of enzymatic reactions encoded by the vib gene cluster. The pathway can be broadly divided into the synthesis of the precursor 2,3-dihydroxybenzoate (DHB) and the subsequent assembly of the final vibriobactin molecule.
Synthesis of 2,3-Dihydroxybenzoate (DHB)
The synthesis of DHB from chorismate is catalyzed by the enzymes VibA, VibB, and VibC, which are homologous to the EntA, EntB, and EntC enzymes in the enterobactin biosynthesis pathway of E. coli.[2]
Assembly of Vibriobactin
The assembly of the final vibriobactin molecule from DHB, L-threonine, and norspermidine is a multi-step process catalyzed by a non-ribosomal peptide synthetase (NRPS) system, primarily involving the enzymes VibE, VibF, and VibH, along with the aryl carrier protein (ArCP) domain of VibB.[4][5]
The key steps in the assembly are:
-
Activation of DHB: VibE, a 2,3-dihydroxybenzoate-AMP ligase, activates DHB.[5][6]
-
Formation of DHB-norspermidine: The activated DHB is transferred to the ArCP domain of VibB. VibH, an amide synthase, then condenses the DHB-S-VibB with norspermidine.[5][6][7]
-
Formation of the oxazoline rings: VibF, a large NRPS, activates and loads L-threonine. It then catalyzes the condensation of DHB with L-threonine and subsequent cyclization to form a dihydroxybenzoyl-threonine oxazoline intermediate.[4][8]
-
Final Assembly: VibF catalyzes the transfer of two of these oxazoline intermediates onto the norspermidine backbone, which is already acylated with one DHB molecule, to form the complete vibriobactin molecule.[4]
Ferric Vibriobactin Transport: A Multi-Step Cellular Ingress
Once secreted, vibriobactin scavenges ferric iron from the environment with high affinity.[9] The resulting ferric vibriobactin complex is then recognized and transported back into the bacterial cell through a dedicated transport system.
The transport of ferric vibriobactin across the outer and inner membranes of V. cholerae involves the following key proteins:
-
Outer Membrane Receptor (ViuA): Ferric vibriobactin is initially recognized and bound by the specific outer membrane receptor, ViuA.[9]
-
TonB-ExbB-ExbD System: The transport of ferric vibriobactin across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD energy-transducing system.
-
Periplasmic Binding Protein (ViuP): Once in the periplasm, ferric vibriobactin is bound by the periplasmic binding protein ViuP.
-
Inner Membrane ABC Transporter (ViuDGC): ViuP delivers the ferric vibriobactin complex to the inner membrane-associated ATP-binding cassette (ABC) transporter, composed of the permease ViuD and ViuG, and the ATPase ViuC, which hydrolyzes ATP to power the translocation of the complex into the cytoplasm.
-
Iron Release (ViuB): Inside the cytoplasm, iron is released from the vibriobactin complex, a process that is thought to involve the protein ViuB.[9]
Quantitative Data
A summary of the available quantitative data for ferric vibriobactin and its biosynthetic enzymes is presented below.
| Parameter | Value | Enzyme/Molecule | Reference |
| Dissociation Constant (Kd) | |||
| Ferric Vibriobactin - Siderocalin | 1419.60 ± 48.92 nM | Ferric Vibriobactin | [10] |
| Iron-free Vibriobactin - Siderocalin | ~197.50 ± 6.33 nM | Vibriobactin | [10] |
| Triscatecholate Ferric Vibriobactin - Siderocalin | 2.5 nM | Ferric Vibriobactin | [1] |
| Enzyme Kinetics | |||
| VibH | |||
| kcat | 600 min⁻¹ | VibH | [6][7] |
| Km (for acyl-VibB) | 0.88 µM | VibH | [6][7] |
| Km (for norspermidine) | 1.5 mM | VibH | [6][7] |
| VibF | |||
| kcat | 122 min⁻¹ | VibF | [4][11] |
| Km (for N¹-(2,3-dihydroxybenzoyl)norspermidine) | 1.7 µM | VibF | [4][11] |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments involved in the study of ferric vibriobactin are provided below. These are based on established methodologies and may require optimization for specific laboratory conditions.
Isolation and Purification of Vibriobactin
This protocol is adapted from the original method described by Griffiths et al. (1984).[3]
-
Culture Growth: Grow Vibrio cholerae in a low-iron defined medium at 37°C with aeration for 24-48 hours.
-
Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.
-
Extraction: Acidify the supernatant to pH 2.0 with concentrated HCl and extract three times with an equal volume of ethyl acetate.
-
Concentration: Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Chromatography:
-
Dissolve the residue in a small volume of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions for the presence of vibriobactin using a colorimetric assay (e.g., Arnow's reagent for catechols).
-
-
Purity Assessment: Assess the purity of the vibriobactin-containing fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of vibriobactin.
-
Sample Preparation:
-
For culture supernatants, filter through a 0.22 µm filter.
-
For purified samples, dissolve in an appropriate solvent (e.g., methanol).
-
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used. An example gradient is 10-90% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of approximately 310 nm, which is the absorption maximum for the catecholate moieties of vibriobactin.
-
Quantification: Create a standard curve using purified vibriobactin of known concentrations to quantify the amount in unknown samples.
Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the identity and structure of vibriobactin.
-
Sample Introduction: Introduce the purified vibriobactin sample into the mass spectrometer via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The expected molecular weight of vibriobactin (C₃₅H₃₉N₅O₁₁) is approximately 705.7 g/mol .
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern will provide information about the different structural components of the molecule. Key fragments would correspond to the loss of DHB moieties, threonine, and parts of the norspermidine backbone.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about vibriobactin.
-
Sample Preparation: Dissolve a sufficient amount of purified vibriobactin in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum will show characteristic peaks for the aromatic protons of the DHB rings, the protons of the threonine residues, and the aliphatic protons of the norspermidine backbone.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will provide information on the carbon skeleton of the molecule.
-
2D NMR: For complete structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons.
Vibriobactin Cross-Feeding Bioassay
This bioassay is used to determine the ability of a bacterial strain to produce or utilize vibriobactin.[8][12][13][14]
-
Indicator Strain Preparation: Prepare a lawn of an indicator strain on an iron-limited agar plate. The indicator strain should be a mutant that cannot synthesize vibriobactin but can utilize it (e.g., a vibF mutant).
-
Test Strain Inoculation: Spot a small amount of the test strain (the potential producer) onto the center of the indicator lawn.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Result Interpretation: A halo of growth of the indicator strain around the test strain indicates that the test strain is producing and secreting a compound (vibriobactin) that can be utilized by the indicator strain for growth under iron-limiting conditions.
Visualizations of Key Pathways and Workflows
To facilitate a deeper understanding of the processes involved in ferric vibriobactin's function, the following diagrams illustrate the biosynthetic pathway, the transport mechanism, and a typical experimental workflow for its study.
Caption: Vibriobactin Biosynthesis Pathway.
Caption: Ferric Vibriobactin Transport Pathway.
Caption: Experimental Workflow for Vibriobactin Study.
Conclusion
The discovery and characterization of ferric vibriobactin have significantly advanced our understanding of bacterial iron acquisition, a critical process for the virulence of Vibrio cholerae. The detailed elucidation of its biosynthetic and transport pathways has opened up new avenues for the development of novel therapeutics that target these essential processes. By disrupting the ability of V. cholerae to acquire iron, it may be possible to develop new strategies to combat cholera and other infectious diseases. This guide provides a comprehensive technical resource for researchers dedicated to this important field of study.
References
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. Heterocycle formation in vibriobactin biosynthesis: alternative substrate utilization and identification of a condensed intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Kinetic mechanism of asparagine synthetase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kinetic Reaction Mechanism of the Vibrio cholerae Sodium-dependent NADH Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Frontiers | Selective and Efficient Elimination of Vibrio cholerae with a Chemical Modulator that Targets Glucose Metabolism [frontiersin.org]
